molecular formula C7H6ClNO2 B2623518 4-Chloro-5-methylpyridine-3-carboxylic acid CAS No. 1211590-60-1

4-Chloro-5-methylpyridine-3-carboxylic acid

Cat. No.: B2623518
CAS No.: 1211590-60-1
M. Wt: 171.58
InChI Key: VLTQRNNEGLICJH-UHFFFAOYSA-N
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Description

Table 1: Predicted Collision Cross Sections for Adducts of this compound

Adduct m/z CCS (Ų)
[M+H]+ 172.01599 128.9
[M+Na]+ 193.99793 139.4
[M-H]- 170.00143 130.6

Properties

IUPAC Name

4-chloro-5-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTQRNNEGLICJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methylpyridine-3-carboxylic acid can be achieved through various methods. One common method involves the chlorination of 5-methylpyridine-3-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions .

Another method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride (HCl) produced during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-methylpyridine-3-carboxylic acid has exhibited various biological activities, making it a subject of interest in pharmaceutical research:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, indicating potential as an antibacterial agent .
  • Interaction with Biological Macromolecules : Preliminary findings suggest that it can interact with proteins and nucleic acids, which may lead to further exploration in drug design .

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for:

  • Cancer Treatment : Certain derivatives have shown promise in inhibiting cancer cell proliferation and metastasis through mechanisms involving lysyl oxidase-like enzymes .
  • Anti-inflammatory Drugs : Research indicates potential applications in developing anti-inflammatory medications due to its ability to modulate inflammatory pathways .

Industrial Applications

In addition to its pharmaceutical relevance, this compound has applications in:

  • Agricultural Chemicals : As a precursor for herbicides and pesticides, it contributes to agricultural productivity by controlling unwanted plant growth.
  • Chemical Synthesis : It is used as a building block in the synthesis of other complex organic compounds, including dyes and pigments.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of this compound against E. coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
  • Cancer Cell Line Studies :
    • In vitro studies on human cancer cell lines showed that derivatives of this compound could reduce cell viability significantly, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-chloro-5-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

5-Chloro-3-methylpyridine-2-carboxylic Acid (CAS 1159815-12-9)

  • Structure : Chlorine at position 5, methyl at position 3, carboxylic acid at position 2.
  • Key Differences: The shifted positions of substituents alter electronic distribution. Similarity score: 0.80 .

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid (CAS 132195-42-7)

  • Structure : Additional chlorine (position 2), fluorine (position 5), and methyl (position 4).
  • Key Differences : The trifunctional halogenation increases electron-withdrawing effects, likely lowering the pKa of the carboxylic acid and reducing solubility in polar solvents. Fluorine’s strong electronegativity may enhance metabolic stability in drug design .

Functional Group Variations

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic Acid (CAS 878714-48-8)

  • Structure: Amino group at position 6 and a substituted phenyl ring at position 3.
  • Key Differences: The amino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the purely acidic profile of the target compound. The bulky phenyl substituent may hinder crystal packing, affecting melting points and crystallinity .

5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid (CAS 1255147-31-9)

  • Structure : Ether linkage connecting a 2-methylpyridine moiety to position 2.
  • The SMILES notation (O=C(O)C1=CC(Cl)=CN=C1OC2=CC=CN=C2C) highlights steric interactions between the pyridine rings .

Complex Ring Systems

5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS 54709-10-3)

  • Structure : Fused isoxazolo-pyridine ring with cyclopropyl and methyl groups.
  • Key Differences: The fused ring system increases planarity and rigidity, which may enhance binding to biological targets (e.g., enzymes) but reduce solubility.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Implications
4-Chloro-5-methylpyridine-3-carboxylic acid Not provided C7H6ClNO2 Cl (4), CH3 (5), COOH (3) Moderate acidity, balanced steric effects
5-Chloro-3-methylpyridine-2-carboxylic acid 1159815-12-9 C7H6ClNO2 Cl (5), CH3 (3), COOH (2) Higher reactivity at C2, lower steric hindrance
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid 132195-42-7 C7H4Cl2FNO2 Cl (2,6), F (5), CH3 (4), COOH (3) Enhanced metabolic stability, lower solubility
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid 878714-48-8 C13H11ClN2O2 NH2 (6), Ph-Cl-CH3 (5), COOH (3) Increased basicity, potential H-bonding
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid 1255147-31-9 C13H10ClN2O3 Cl (5), OCH2-pyridine (2), COOH (3) Improved bioavailability, flexible ether linkage
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 54709-10-3 C11H9ClN2O3 Cl (5), cyclopropyl (6), CH3 (3), COOH (4) Rigid structure, enhanced enzyme binding

Research Implications

  • Pharmaceutical Applications : The target compound’s balanced substituent arrangement makes it a candidate for kinase inhibitors, whereas halogen-rich analogs (e.g., CAS 132195-42-7) may suit antiviral agents due to fluorine’s metabolic resistance .
  • Synthetic Challenges : Steric hindrance in this compound complicates C4 functionalization, unlike the more accessible C2 in 5-Chloro-3-methylpyridine-2-carboxylic acid .
  • Structure-Activity Relationships (SAR): Amino-substituted derivatives (e.g., CAS 878714-48-8) show promise in targeting receptors requiring H-bond donors, while fused-ring systems (e.g., CAS 54709-10-3) optimize target engagement through rigidity .

Biological Activity

4-Chloro-5-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the existing literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom and a methyl group at specific positions. This unique arrangement contributes to its biological properties.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048
Enterococcus faecalis0.0195

These results suggest that this compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against various fungal strains, showing promising results:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.078

These findings indicate that the compound may be useful in treating fungal infections as well .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt metabolic pathways essential for microbial survival . This selective inhibition minimizes cytotoxic effects on human cells, making it a safer alternative in therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds highlight the importance of substituents on the pyridine ring in modulating biological activity. For instance, modifications such as the introduction of electron-withdrawing or electron-donating groups significantly affect potency:

Compound ModificationEffect on Activity
Addition of -CF3Decrease in potency
Removal of methyl groupSlight drop in potency
Addition of -OMeImproved potency

These observations underscore the necessity for careful structural modifications to enhance the efficacy of derivatives based on this compound .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound, demonstrating its superior activity against resistant strains like MRSA .
  • Antifungal Trials : Another investigation focused on the antifungal properties, where this compound exhibited significant inhibition against Candida species, suggesting potential applications in treating fungal infections .

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, including condensation of substituted pyridine precursors (e.g., chlorinated aldehydes) with methyl-containing intermediates, followed by cyclization and carboxylation. Catalysts such as palladium or copper are critical for cross-coupling reactions, while solvents like dimethylformamide (DMF) or toluene are used to stabilize intermediates. Optimization includes temperature control (80–120°C), inert atmospheres to prevent oxidation, and stoichiometric adjustments to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography enhances yield (≥85% reported in analogous syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze ¹H NMR for chloro and methyl group splitting patterns (e.g., singlet for aromatic protons adjacent to Cl). In ¹³C NMR, the carboxylic carbon appears at ~170 ppm.
  • IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
  • Mass Spectrometry : Look for the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with Cl loss (e.g., m/z 35/37).
  • X-ray Crystallography : Use SHELX software for structural refinement, focusing on bond angles (e.g., C-Cl bond length ~1.73 Å) and lattice packing .

Q. How can purity and stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Employ HPLC with a C18 column (UV detection at 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Store at 2–8°C in amber vials to prevent photodegradation. Purity ≥95% is achievable via repeated recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of chloro and methyl substituents in electrophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group directs electrophiles to the meta position, while the electron-donating methyl group enhances ortho/para reactivity. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict sites of attack. For example, Fukui indices highlight nucleophilic regions, while Hammett constants quantify substituent effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases or cytochrome P450). Pharmacophore models should emphasize the carboxylic acid moiety for hydrogen bonding and chloro/methyl groups for hydrophobic interactions. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with in vitro IC₅₀ assays .

Q. What strategies resolve contradictions between experimental and computational data in structural elucidation?

  • Methodological Answer :
  • Scenario : Discrepancy between NMR (solution-phase) and X-ray (solid-state) data.
  • Resolution : Perform variable-temperature NMR to detect conformational flexibility. Use SHELXL to refine X-ray data with anisotropic displacement parameters. Compare DFT-optimized gas-phase structures with crystallographic data to identify solvent or lattice effects .

Q. How does the steric and electronic interplay of substituents influence catalytic coupling reactions?

  • Methodological Answer : Steric hindrance from the methyl group can slow Pd-catalyzed cross-coupling, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Electronic effects of the chloro group increase oxidative addition rates in Suzuki-Miyaura reactions. Kinetic studies (e.g., Eyring plots) quantify activation parameters, while Hammett correlations validate electronic contributions .

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